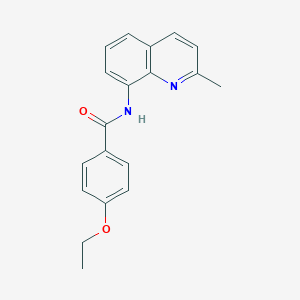

![molecular formula C21H18Cl2N2O5 B244217 N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244217.png)

N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methoxyphenyl)-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methoxyphenyl)-2-furamide, commonly known as DCPA-Fur is a synthetic compound that has been extensively studied for its potential as a herbicide. It belongs to the class of compounds known as arylpicolinamides, which are known to exhibit potent herbicidal activity.

Wissenschaftliche Forschungsanwendungen

DCPA-Fur has been extensively studied for its potential as a herbicide. It has been shown to exhibit potent herbicidal activity against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. It has also been shown to be effective in controlling weeds in various crops, including corn, soybean, and cotton.

Wirkmechanismus

DCPA-Fur acts by inhibiting the biosynthesis of the amino acid tyrosine, which is essential for the growth and development of plants. It specifically targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of tyrosine. By inhibiting this enzyme, DCPA-Fur disrupts the normal functioning of the plant and leads to its death.

Biochemical and Physiological Effects:

DCPA-Fur has been shown to have minimal toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, it has been shown to have some adverse effects on aquatic organisms, particularly algae and fish.

Vorteile Und Einschränkungen Für Laborexperimente

DCPA-Fur is a highly potent herbicide that exhibits broad-spectrum activity against a wide range of weeds. It is also relatively easy to synthesize and has been extensively studied for its potential as a herbicide. However, its use is limited by its toxicity to aquatic organisms and its potential to contaminate water sources.

Zukünftige Richtungen

There is still much to be learned about the potential of DCPA-Fur as a herbicide. Further research is needed to understand its mode of action at the molecular level and to optimize its use in various crops. Additionally, research is needed to develop new formulations of DCPA-Fur that are less toxic to aquatic organisms and that have reduced potential for environmental contamination. Finally, there is a need for more research on the long-term ecological effects of DCPA-Fur use and its potential impact on non-target organisms.

Synthesemethoden

DCPA-Fur is synthesized by reacting 2,4-dichlorophenol with 2-bromo-2-methylpropionic acid to form an intermediate, which is then reacted with 4-methoxyaniline to obtain the desired product. The synthesis method has been extensively optimized to obtain high yields and purity of the final product.

Eigenschaften

Molekularformel |

C21H18Cl2N2O5 |

|---|---|

Molekulargewicht |

449.3 g/mol |

IUPAC-Name |

N-[3-[2-(2,4-dichlorophenoxy)propanoylamino]-4-methoxyphenyl]furan-2-carboxamide |

InChI |

InChI=1S/C21H18Cl2N2O5/c1-12(30-17-7-5-13(22)10-15(17)23)20(26)25-16-11-14(6-8-18(16)28-2)24-21(27)19-4-3-9-29-19/h3-12H,1-2H3,(H,24,27)(H,25,26) |

InChI-Schlüssel |

KCPRTLDTSBAGQG-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)OC)OC3=C(C=C(C=C3)Cl)Cl |

Kanonische SMILES |

CC(C(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)OC)OC3=C(C=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B244137.png)

![5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244138.png)

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B244139.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B244140.png)

![N-[(3E)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B244142.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B244143.png)

![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B244144.png)

![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B244145.png)

![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2-methylpropanamide](/img/structure/B244146.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide](/img/structure/B244149.png)

![3-chloro-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B244150.png)

![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)

![N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B244156.png)